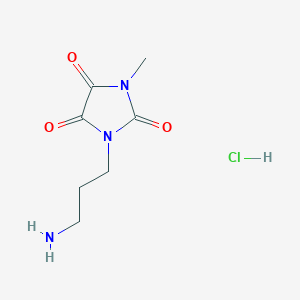

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. According to official chemical databases, the complete International Union of Pure and Applied Chemistry name is "1-(3-aminopropyl)-3-methylimidazolidine-2,4,5-trione; hydrochloride". This nomenclature reflects the compound's structural hierarchy, beginning with the imidazolidine core ring system and proceeding to identify substituents and their positions.

The molecular structure can be precisely described through its Standard International Chemical Identifier representation: InChI=1S/C7H11N3O3.ClH/c1-9-5(11)6(12)10(7(9)13)4-2-3-8;/h2-4,8H2,1H3;1H. The corresponding International Chemical Identifier Key WFWCYUXVFMOQBM-UHFFFAOYSA-N provides a unique identifier for database searches and chemical registry purposes. The Simplified Molecular Input Line Entry System representation CN1C(=O)C(=O)N(C1=O)CCCN.Cl offers a linear notation that captures the complete structural information including the hydrochloride salt formation.

Properties

IUPAC Name |

1-(3-aminopropyl)-3-methylimidazolidine-2,4,5-trione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3.ClH/c1-9-5(11)6(12)10(7(9)13)4-2-3-8;/h2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWCYUXVFMOQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=O)N(C1=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Imidazolidine-2,4,5-trione Core

The imidazolidine-2,4,5-trione ring system, also known as hydantoin, is commonly prepared via the condensation of amino acids or amino acid derivatives with urea or analogous reagents, followed by cyclization.

Method A: From Methyl-substituted Amino Acid and Urea

- Starting from 3-methylalanine (α-methylalanine), condensation with urea under heating induces ring closure to form 3-methylimidazolidine-2,4,5-trione.

- Reaction conditions typically involve heating at elevated temperatures (100–160 °C) under acidic or neutral conditions to promote cyclization.

- The product is purified by recrystallization or filtration.

Method B: Cyclization of Aminoguanidine Derivatives

- Analogous to the synthesis of aminotriazoles, aminoguanidine salts can be cyclized under controlled heating and pH to form trione rings.

- This method is less direct for methyl substitution but can be adapted with appropriate methylated precursors.

Introduction of the 3-Aminopropyl Side Chain

Based on related patent literature for N-(3-aminopropyl)imidazole and similar compounds, the 3-aminopropyl substituent is introduced via a two-step process:

Step 1: Cyanoethylation

- The imidazolidine trione or its nitrogen precursor is reacted with acrylonitrile to attach a 3-cyanoethyl group at the nitrogen.

- This Michael addition reaction proceeds under mild conditions, often using a solvent like methanol or ethanol and a base catalyst.

- The reaction is monitored to avoid polymerization of acrylonitrile.

Step 2: Catalytic Hydrogenation

- The cyano group is reduced to the primary amine using catalytic hydrogenation.

- Raney nickel catalyst under hydrogen atmosphere is commonly employed.

- Conditions are mild (room temperature to moderate heating, atmospheric or slight pressure) to preserve the ring integrity.

- The product is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Summary of Preparation Steps in Table Form

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Methylated amino acid + urea, heat (100–160 °C) | 3-methylimidazolidine-2,4,5-trione core |

| 2 | Cyanoethylation | Acrylonitrile, base catalyst, solvent (MeOH/EtOH) | N-(3-cyanoethyl)-3-methylimidazolidine derivative |

| 3 | Catalytic Hydrogenation | Raney nickel, H2 atmosphere, mild temperature | N-(3-aminopropyl)-3-methylimidazolidine derivative |

| 4 | Salt Formation | HCl in solvent | Hydrochloride salt of the final compound |

Detailed Research Findings and Analysis

The two-step alkylation and hydrogenation approach is favored for its mild conditions, high selectivity, and industrial scalability, as demonstrated in related imidazole derivatives preparation (CN103450090A).

The use of Raney nickel catalyst is critical for efficient and selective reduction of the nitrile to the primary amine without affecting the sensitive imidazolidine ring.

Reaction parameters such as temperature, pH, and solvent choice significantly influence yield and purity. For example, maintaining temperatures below 60 °C during cyanoethylation reduces side reactions.

Purification typically involves crystallization of the hydrochloride salt, which improves stability and facilitates handling.

Yields reported for similar compounds exceed 80%, with high purity confirmed by spectroscopic methods (NMR, IR) and elemental analysis.

Notes on Industrial Application and Scalability

The described preparation method benefits from readily available and inexpensive starting materials, such as acrylonitrile and methylated amino acids.

The mild reaction conditions and two-step approach enable easy scale-up with minimal byproduct formation.

The hydrochloride salt form is preferred for commercial applications due to enhanced shelf life and solubility.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of alcohol derivatives.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of imidazolidine derivatives with additional oxygen functionalities.

Reduction: Formation of hydroxyl-substituted imidazolidine derivatives.

Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Pharmaceutical Development

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known biologically active compounds. Its ability to interact with biological systems positions it as a candidate for drug development targeting various diseases.

2. Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Its mechanism of action is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Industrial Applications

1. Chemical Synthesis

The compound serves as an intermediate in the synthesis of other chemical entities, particularly in the development of imidazolidine derivatives. Its unique structure allows for modifications that can yield compounds with enhanced biological activities or novel properties .

2. Material Science

In materials science, this compound can be utilized in the formulation of polymers and coatings that require specific chemical functionalities. Its amine group can facilitate bonding with other materials, enhancing the performance characteristics of composites .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. |

| Study 2 | Neuroprotective Properties | Showed reduced neuronal cell death in models of oxidative stress-induced damage. |

| Study 3 | Synthesis Applications | Successfully used as an intermediate for synthesizing novel imidazolidines with enhanced activity against cancer cell lines. |

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

*Dimethylamino groups typically increase LogP compared to primary amines, suggesting higher lipophilicity than the main compound.

Key Observations:

The dimethylamino variant () has a slightly higher molecular weight (235.67 g/mol) due to additional methyl groups, which may reduce aqueous solubility despite its hydrochloride salt form .

Lipophilicity (LogP): The main compound’s LogP (-1.059) reflects strong hydrophilicity, likely due to the primary amine and polar trione core .

Thermal Stability :

- The main compound’s melting point is unreported, but analogs with aromatic substituents (e.g., 3f: 172–173°C) exhibit higher melting points due to rigid structures and π-π stacking .

Hydrogen Bonding: The main compound’s primary amine enables strong hydrogen bonding, contrasting with the tertiary amine in ’s dimethylamino variant, which lacks H-bond donors .

Biological Activity

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12ClN3O3

- Molecular Weight : 221.64 g/mol

- CAS Number : 1178392-11-4

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its structural features, which include the imidazolidine core and the amine group. These functional groups are known to interact with various biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage.

2. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes, including monoamine oxidase (MAO). MAO inhibitors are often explored for their potential in treating neurodegenerative diseases and depression due to their role in regulating neurotransmitter levels .

3. Antimicrobial Properties

Some derivatives of imidazolidine compounds have shown antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Safety and Toxicology

While the biological activities of this compound are promising, safety data remains limited. Standard precautions should be observed when handling this compound due to potential irritant properties .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride in academic laboratories?

Answer:

- Step 1 : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict viable synthetic routes and intermediates .

- Step 2 : Apply statistical Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, solvent, catalyst) while minimizing trial-and-error approaches .

- Step 3 : Purify via recrystallization or column chromatography, validated by HPLC or NMR for purity (>95%).

- Step 4 : Validate computational predictions with experimental data to refine synthetic protocols iteratively .

Q. How can researchers characterize the structural and functional properties of this compound?

Answer:

- Spectroscopic Analysis : Use FT-IR to confirm functional groups (e.g., amine, carbonyl) and NMR (¹H/¹³C) to resolve stereochemistry .

- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures and phase transitions.

- Software Integration : Employ cheminformatics tools for spectral data interpretation and molecular dynamics simulations to predict reactivity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental outcomes in reaction optimization?

Answer:

- Validation Loop : Feed experimental data (e.g., yields, byproducts) back into computational models to recalibrate reaction pathways .

- Cross-Validation : Compare multiple computational methods (e.g., DFT vs. machine learning) to identify systematic errors .

- Statistical Analysis : Use ANOVA to isolate variables causing discrepancies (e.g., solvent polarity effects not modeled computationally) .

Q. How can researchers integrate computational modeling into the design of novel derivatives of this compound?

Answer:

- Virtual Screening : Simulate ligand-receptor interactions (e.g., docking studies) to prioritize derivatives with desired bioactivity .

- Reactivity Prediction : Apply quantum mechanics/molecular mechanics (QM/MM) to model regioselectivity in functionalization reactions .

- Workflow Automation : Use chemical software to batch-process simulations and generate structure-activity relationship (SAR) models .

Q. What experimental design principles are critical for studying the compound’s role in heterogeneous catalysis or membrane technologies?

Answer:

- Catalysis : Use DOE to optimize catalyst loading and reaction kinetics, referencing CRDC subclass RDF2050112 (reaction fundamentals) .

- Membrane Studies : Apply CRDC subclass RDF2050104 (separation technologies) to design experiments assessing diffusion coefficients or selectivity .

- In Situ Monitoring : Implement spectroscopic techniques (e.g., Raman) to track real-time changes in catalytic systems .

Q. How should researchers address safety and stability challenges during long-term storage or high-temperature reactions?

Answer:

- Stability Profiling : Conduct accelerated aging studies under controlled humidity/temperature to determine shelf-life.

- Safety Protocols : Follow guidelines from institutional Chemical Hygiene Plans, including rigorous hazard assessments and emergency response training .

- Degradation Analysis : Use LC-MS to identify decomposition products and adjust storage conditions (e.g., inert atmosphere) .

Data Management and Methodological Innovation

Q. What advanced tools are available for managing large datasets generated from studies on this compound?

Answer:

Q. How can interdisciplinary approaches enhance research on this compound’s applications in materials science?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.